molecular formula C10H22N2O B13916417 3-(4-Isopropylpiperazin-1-yl)propan-1-ol

3-(4-Isopropylpiperazin-1-yl)propan-1-ol

Cat. No.: B13916417
M. Wt: 186.29 g/mol
InChI Key: RZUVZJCXTHNTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Isopropylpiperazin-1-yl)propan-1-ol is a chemical compound with the molecular formula C10H22N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylpiperazin-1-yl)propan-1-ol typically involves the reaction of 4-isopropylpiperazine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as Yb(OTf)3 in acetonitrile . The product is then purified through recrystallization from optimized solvents to achieve high purity .

Industrial Production Methods

For large-scale production, the synthesis route involves the addition reaction of 4-isopropylpiperazine with propylene oxide, followed by purification steps such as recrystallization. The overall yield of this process is approximately 45%, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylpiperazin-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-(4-Isopropylpiperazin-1-yl)propan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Isopropylpiperazin-1-yl)propan-1-ol is unique due to its specific structure, which allows it to interact with multiple neurotransmitter systems. This multi-target interaction makes it a promising candidate for the development of novel therapeutic agents .

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

3-(4-propan-2-ylpiperazin-1-yl)propan-1-ol

InChI

InChI=1S/C10H22N2O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h10,13H,3-9H2,1-2H3

InChI Key

RZUVZJCXTHNTJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.